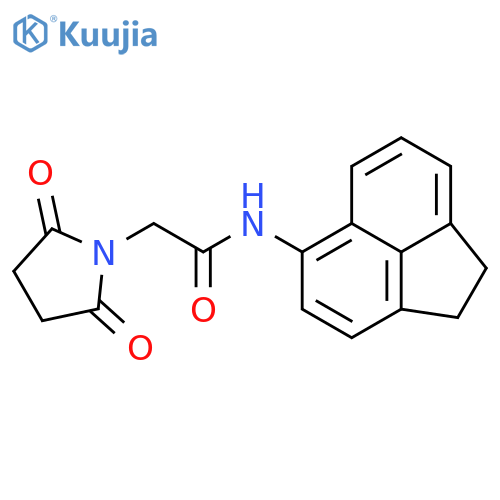Cas no 392324-96-8 (N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- CHEMBL1899454
- 392324-96-8
- F0440-0369
- SR-01000006182
- cid_2381457
- N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide
- N-acenaphthen-5-yl-2-succinimido-acetamide
- HMS1417A17
- MLS000096434
- BDBM68472
- Oprea1_833383
- IFLab1_001777
- SR-01000006182-1
- 2-[2,5-bis(oxidanylidene)pyrrolidin-1-yl]-N-(1,2-dihydroacenaphthylen-5-yl)ethanamide
- HMS2288J06
- SMR000062205
- AKOS001060279
-
- インチ: 1S/C18H16N2O3/c21-15(10-20-16(22)8-9-17(20)23)19-14-7-6-12-5-4-11-2-1-3-13(14)18(11)12/h1-3,6-7H,4-5,8-10H2,(H,19,21)
- InChIKey: CDBTXOZVERQPLB-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC(N1CC(NC1C=CC2CCC3=CC=CC=1C=23)=O)=O
計算された属性
- せいみつぶんしりょう: 308.11609238g/mol
- どういたいしつりょう: 308.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0440-0369-50mg |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0440-0369-15mg |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0440-0369-75mg |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0440-0369-2mg |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0440-0369-1mg |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0440-0369-30mg |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0440-0369-5mg |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0440-0369-2μmol |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0440-0369-4mg |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0440-0369-10mg |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
392324-96-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide 関連文献
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
7. Book reviews
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamideに関する追加情報
Introduction to N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide and Its Applications in Modern Chemical Biology
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, with the CAS number 392324-96-8, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit promising properties for use in pharmaceutical research and development, particularly in the exploration of novel therapeutic agents.
The molecular structure of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is characterized by a fused acenaphthylene ring system connected to a pyrrolidinone moiety. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for the development of drugs that can modulate cellular processes. The presence of both aromatic and heterocyclic components in its structure enhances its versatility, making it a valuable scaffold for medicinal chemists.
In recent years, there has been a growing interest in the development of small molecules that can interact with biological systems in novel ways. N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been studied for its potential role in inhibiting various enzymatic pathways that are associated with diseases such as cancer and inflammation. Its ability to bind to specific targets with high affinity makes it a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and survival. Dysregulation of kinase activity is often associated with various diseases, making them attractive targets for therapeutic intervention. N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has shown promise in preclinical studies as a kinase inhibitor, particularly in the context of tyrosine kinases, which are involved in signal transduction pathways.
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework of this compound. These synthetic strategies not only enhance the efficiency of the process but also allow for the introduction of functional groups that can be tailored for specific biological activities.
Recent advancements in computational chemistry have also played a significant role in the study of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. Molecular modeling techniques have been used to predict the binding modes of this compound with its target proteins, providing valuable insights into its mechanism of action. These computational studies have complemented experimental efforts by helping to identify key interactions between the molecule and its biological targets.
In addition to its potential as a kinase inhibitor, N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has also been explored for its anti-inflammatory properties. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. The ability of this compound to modulate inflammatory pathways suggests that it could be developed into a therapeutic agent that could alleviate symptoms associated with these conditions.
The pharmacokinetic properties of N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been studied to understand how it is absorbed, distributed, metabolized, and excreted by the body. These studies have provided valuable information about its bioavailability and potential side effects. Understanding these pharmacokinetic parameters is crucial for optimizing drug design and ensuring that the compound reaches its target site effectively.
The future prospects for N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,
392324-96-8 (N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide) 関連製品
- 2229471-33-2(2-1-(3-bromo-4-methylphenyl)cyclobutylethan-1-amine)
- 38024-35-0(4-Aminocinnoline-3-carboxamide)
- 2034376-52-6(2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide)
- 1558353-33-5(4-methyl(prop-2-yn-1-yl)aminobenzoic acid)
- 2229295-20-7(O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine)
- 1869422-27-4(2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide)
- 2227854-65-9((2S)-4-(pyrazin-2-yl)butan-2-amine)
- 19542-05-3(1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-)
- 898407-88-0(2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide)
- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)




